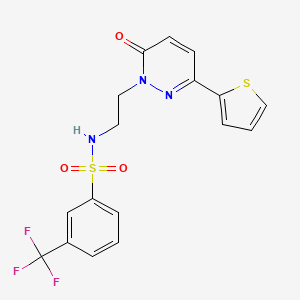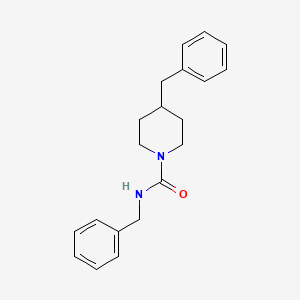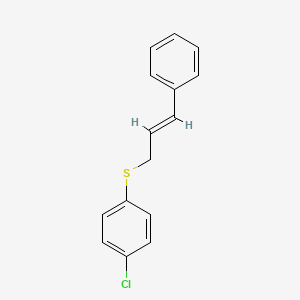
Cinnamyl(4-chlorophenyl) sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnamyl(4-chlorophenyl) sulfide is a chemical compound with the molecular formula C15H13ClS. It is commonly found in the volatile oil of barks of species in the genus Cinnamomum spp .
Synthesis Analysis
Cinnamyl alcohol, a related compound, can be synthesized from cinnamic acid through a series of reactions . The process involves the reduction of cinnamyl-CoA ester to cinnamaldehyde by cinnamyl-CoA reductase. Cinnamaldehyde is then reversibly reduced by oxidation reactions in cinnamic alcohol and cinnamic acid by the enzymes alcohol dehydrogenase and aldehyde dehydrogenase, respectively .Chemical Reactions Analysis
Alcohols, including cinnamyl alcohol, fragment in two characteristic ways in a mass spectrometer: alpha cleavage and dehydration . The dehydration of an alcohol in a mass spectrometer is essentially the same as the dehydration of an alcohol in a normal chemical reaction .Physical And Chemical Properties Analysis
Physical properties include characteristics that can be observed or measured without changing the identity of the substance, such as color, density, hardness, and melting and boiling points . The molecular weight of this compound is 260.78.Aplicaciones Científicas De Investigación
Pharmacological Studies
Cinnamyl(4-chlorophenyl) sulfide has shown potential in pharmacological research due to its structural similarity to other bioactive cinnamic derivatives. These compounds are known for their anti-inflammatory, antioxidant, and antimicrobial properties . Research into this specific sulfide could reveal new therapeutic applications, particularly in the development of drugs targeting inflammatory diseases and infections.
Catalysis and Organic Synthesis
This compound can be utilized in catalysis and organic synthesis. Its unique structure allows it to act as a catalyst in various chemical reactions, potentially improving the efficiency and selectivity of these processes . This application is particularly valuable in the pharmaceutical industry, where precise and efficient synthesis of complex molecules is crucial.
Material Science
In material science, this compound can be explored for its potential to create new polymers or composite materials. Its chemical properties might contribute to the development of materials with enhanced durability, flexibility, or other desirable characteristics . This could have applications in industries ranging from construction to electronics.
Environmental Chemistry
The compound’s potential use in environmental chemistry includes its application in the degradation of pollutants. Its reactivity might be harnessed to break down harmful substances in the environment, contributing to cleaner water and soil . This aligns with ongoing efforts to develop sustainable and effective methods for pollution control.
Propiedades
IUPAC Name |
1-chloro-4-[(E)-3-phenylprop-2-enyl]sulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClS/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-11H,12H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRBZQGNYRVPPI-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

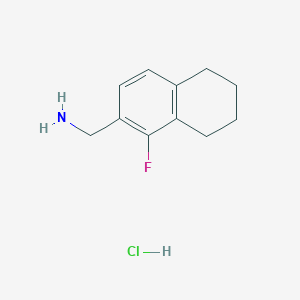
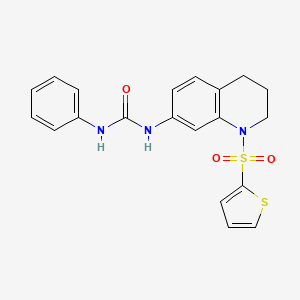
![N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2533460.png)
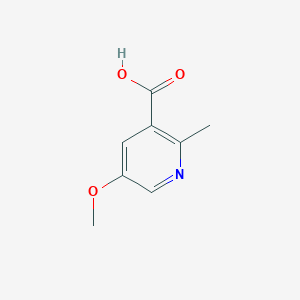
![(Z)-methyl 2-(5,7-dimethyl-2-((2-oxo-2H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2533462.png)
![2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B2533464.png)
![3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2533465.png)

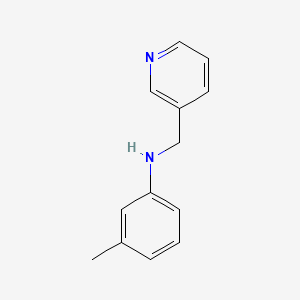


![4-Ethyl-5-fluoro-6-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2533476.png)
